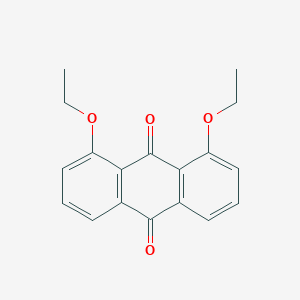

1,8-Diethoxyanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16294-26-1 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1,8-diethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

JUJCDDMVGAFUTI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Diethoxyanthracene 9,10 Dione

Established Synthetic Routes to the 9,10-Anthracenedione Core

General Considerations in Anthraquinone (B42736) Synthesis

The synthesis of the 9,10-anthracenedione core, also known as anthraquinone, is a well-established area of organic chemistry. Anthraquinone and its derivatives are notable for their vibrant colors and are foundational to a vast array of dyes and pigments. atamanchemicals.com The parent compound, anthraquinone, presents as a yellow, highly crystalline solid. atamanchemicals.com While it has poor solubility in water and ethanol (B145695) at room temperature, it becomes more soluble in hot organic solvents. atamanchemicals.com

The fundamental structure of anthraquinone consists of a tricyclic aromatic system with two ketone groups at positions 9 and 10 on the central ring. atamanchemicals.com This core structure can be synthesized through several classical methods, often involving the cyclization of appropriately substituted precursors.

Precursor Chemistry and Reaction Pathways

Historically, the industrial synthesis of anthraquinone has been dominated by two primary routes: the oxidation of anthracene (B1667546) and the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640). The latter method involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-benzoylbenzoic acid. This intermediate is then cyclized using a strong acid, like sulfuric acid, to yield the anthraquinone core.

Another significant pathway involves the Diels-Alder reaction between a suitable diene and a quinone. For instance, the reaction of 1,4-naphthoquinone (B94277) with a substituted butadiene can lead to the formation of the anthraquinone skeleton. The specific substituents on the reactants determine the final substitution pattern on the anthraquinone product.

Synthesis via Functionalization of 1,8-Disubstituted Anthracene-9,10-diones

The most direct and common method for preparing 1,8-diethoxyanthracene-9,10-dione is through the functionalization of a pre-existing 1,8-disubstituted anthracene-9,10-dione, most notably 1,8-dihydroxyanthracene-9,10-dione, also known as danthron (B1669808) or chrysazin. who.intthermofisher.com This precursor is readily available and serves as a versatile starting material for a variety of derivatives. who.int

Alkylation Strategies from 1,8-Dihydroxy-9,10-anthracenedione

The conversion of 1,8-dihydroxyanthracene-9,10-dione to its diethoxy analogue is achieved through an etherification reaction, typically a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl groups to form more nucleophilic alkoxides, which then react with an ethylating agent.

The etherification of 1,8-dihydroxyanthracene-9,10-dione requires careful optimization of reaction conditions to achieve high yields and selectivity. Key parameters that are often manipulated include the choice of base, ethylating agent, solvent, and reaction temperature.

Commonly used bases for deprotonating the phenolic hydroxyl groups include alkali metal carbonates, such as potassium carbonate or sodium carbonate, and stronger bases like sodium hydride. researchgate.net The choice of base can influence the reaction rate and the extent of deprotonation.

The ethylating agent is typically an ethyl halide, such as ethyl iodide or ethyl bromide, or a dialkyl sulfate (B86663), like diethyl sulfate. The reactivity of the ethylating agent can impact the reaction time and temperature required.

Solvents for this reaction are generally polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972). researchgate.net These solvents are effective at solvating the cation of the base and facilitating the nucleophilic attack of the alkoxide on the ethylating agent.

In some instances, phase-transfer catalysts are employed to enhance the reaction rate and efficiency, especially when dealing with heterogeneous reaction mixtures. Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times for Williamson ether syntheses. sacredheart.edu

A study on the methylation of 1,8-dihydroxy-9,10-anthraquinone, a similar transformation, highlights the influence of reaction conditions. For instance, refluxing with methyl tosylate and sodium carbonate in acetone resulted in the recovery of the starting material, whereas using a higher boiling solvent like tetraglyme (B29129) led to monomethylation. researchgate.net Complete dimethylation was achieved under solvent-free conditions by heating the reactants together. researchgate.net These findings underscore the critical role of reaction parameters in controlling the degree of alkylation.

Achieving high yields and selectivity for the formation of the diethoxy product over the monoethoxy intermediate is a primary goal in the synthesis of this compound. The symmetrical nature of the starting material, 1,8-dihydroxyanthracene-9,10-dione, simplifies the process as the two hydroxyl groups are chemically equivalent.

By using a stoichiometric excess of the base and the ethylating agent, the reaction can be driven towards complete disubstitution. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the full conversion of the starting material and the mono-substituted intermediate into the desired diethoxy product.

While specific yield data for the diethoxylation of 1,8-dihydroxyanthracene-9,10-dione is not extensively detailed in the provided search results, related alkylations of this substrate provide insights. For example, the large-scale synthesis of 1,8-dimethoxy-9,10-anthraquinone via pyrolysis of 1,8-dihydroxy-9,10-anthraquinone with methyl tosylate and sodium carbonate afforded an 81% yield of the dimethylated product. researchgate.net This suggests that high yields for the analogous diethoxylation are achievable under optimized conditions.

| Starting Material | Reagents | Product | Yield | Reference |

| 1,8-Dihydroxy-9,10-anthraquinone | Methyl tosylate, Sodium carbonate | 1,8-Dimethoxy-9,10-anthraquinone | 81% | researchgate.net |

| 1,8-Dihydroxy-9,10-anthraquinone | Methyl tosylate, Sodium carbonate | 1-Hydroxy-8-methoxy-9,10-anthraquinone | 15% | researchgate.net |

This table presents data for a similar methylation reaction, providing an indication of potential yields for diethoxylation.

Alternative Routes to this compound

While the Williamson ether synthesis is the most direct method, alternative strategies for the synthesis of this compound could be envisioned, although they are less commonly employed. One such theoretical route could involve the construction of the anthraquinone core from precursors already containing the ethoxy groups. This would be a multi-step and more complex approach, likely involving cyclization reactions such as a Friedel-Crafts acylation followed by an intramolecular cyclization.

Another potential, albeit less direct, pathway could start from a differently substituted anthraquinone. For instance, a nucleophilic aromatic substitution reaction on a 1,8-dihaloanthraquinone with sodium ethoxide could theoretically yield the desired product. However, the reactivity of the halo-substituents on the anthraquinone ring would be a critical factor.

Furthermore, the hydrolysis of a more complex ether derivative at the 1 and 8 positions could be considered a reverse synthetic approach to obtain the parent dihydroxy compound, which can then be ethylated. For example, a process for producing 1,5- and 1,8-dihydroxyanthraquinone involves the hydrolysis of the corresponding dimethoxyanthraquinones. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold can be further modified to introduce additional functionalities and create a diverse range of derivatives with potentially new chemical and physical properties. These derivatization strategies often target the aromatic rings or the quinone carbonyl groups.

Synthesis of Related Anthraquinone Ethers with Varied Alkoxy Groups

The synthetic methodology for preparing this compound can be extended to synthesize a variety of related 1,8-dialkoxy anthraquinone ethers by using different alkylating agents. This allows for the systematic modification of the steric and electronic properties of the molecule.

The general approach remains the Williamson ether synthesis, starting from 1,8-dihydroxyanthraquinone and reacting it with the appropriate alkyl halide or dialkyl sulfate in the presence of a base. By varying the alkylating agent, a homologous series of 1,8-dialkoxy-9,10-anthraquinones can be prepared. For example, using dimethyl sulfate leads to 1,8-dimethoxyanthraquinone. researchgate.net Similarly, using 1-bromopropane (B46711) or benzyl (B1604629) bromide would be expected to yield 1,8-dipropoxy- and 1,8-dibenzyloxyanthracene-9,10-dione, respectively.

The synthesis of more complex ether derivatives has also been reported, such as 1,8-bis(3-(N-R-imidazole)propoxy)-9,10-anthraquinone, which are prepared from 1,8-dihydroxyanthraquinone. researchgate.net

Table 2: Synthesis of Related 1,8-Dialkoxy Anthraquinone Ethers

| Alkoxy Group | Alkylating Agent | Starting Material | Product |

| Methoxy (B1213986) | Dimethyl sulfate | 1,8-Dihydroxyanthraquinone | 1,8-Dimethoxyanthracene-9,10-dione |

| Propoxy | 1-Bromopropane | 1,8-Dihydroxyanthraquinone | 1,8-Dipropoxyanthracene-9,10-dione |

| Benzyloxy | Benzyl bromide | 1,8-Dihydroxyanthraquinone | 1,8-Dibenzyloxyanthracene-9,10-dione |

Note: This table illustrates the versatility of the Williamson ether synthesis for creating a range of 1,8-dialkoxy anthraquinone derivatives.

Photophysical Phenomena of 1,8 Diethoxyanthracene 9,10 Dione

Electronic Absorption Characteristics

The electronic absorption spectrum of a molecule reveals the energies of its allowed electronic transitions from the ground state to various excited states. For anthraquinone (B42736) derivatives, these spectra are typically characterized by several absorption bands in the ultraviolet and visible regions.

The electronic absorption spectrum of anthraquinone-based molecules is governed by transitions involving π and n orbitals. The parent 9,10-anthraquinone molecule exhibits strong absorptions in the UV region and a weaker, structured absorption at longer wavelengths. These are generally assigned to π → π* and n → π* transitions, respectively. The n → π* transition involves the promotion of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to an antibonding π* orbital of the aromatic system. The π → π* transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the conjugated system.

In 1,8-Diethoxyanthracene-9,10-dione, the presence of two ethoxy (-OCH₂CH₃) groups at the 1 and 8 positions significantly influences the electronic structure and, consequently, the absorption spectrum. The ethoxy groups are electron-donating substituents. This electron-donating character leads to a perturbation of the π-system of the anthraquinone core, generally causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted anthraquinone. This shift is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

Based on studies of analogous 1,8-dialkoxy and 1,8-dihydroxyanthraquinones, the absorption spectrum of this compound is expected to display prominent π → π* transitions. Intramolecular charge transfer (ICT) character is also anticipated for some of these transitions, where electron density is partially transferred from the electron-donating ethoxy groups to the electron-withdrawing anthraquinone core upon excitation. This ICT character can enhance the intensity and further shift the absorption bands to longer wavelengths.

The polarity of the solvent can have a pronounced effect on the electronic absorption spectra of molecules, particularly for those with a significant change in dipole moment upon excitation, such as compounds exhibiting ICT character. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift due to the stabilization of the more polar excited state.

Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity. This is because the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy of the transition.

For this compound, where the lower energy absorption bands are expected to have considerable π → π* and ICT character, an increase in solvent polarity is predicted to cause a bathochromic shift. The degree of this shift will depend on the extent of the change in dipole moment between the ground and excited states.

Table 1: Expected Solvent-Dependent Absorption Maxima for Anthraquinone Derivatives (Note: This table presents generalized trends for anthraquinone derivatives and is not specific experimental data for this compound)

| Solvent | Polarity | Expected Shift for π → π* Transitions | Expected Shift for n → π* Transitions |

|---|---|---|---|

| Hexane | Non-polar | - | - |

| Dichloromethane | Polar aprotic | Bathochromic (Red) | Hypsochromic (Blue) |

| Ethanol (B145695) | Polar protic | Bathochromic (Red) | Hypsochromic (Blue) |

Excited State Dynamics and Deactivation Pathways

Following the absorption of a photon, the excited molecule can return to the ground state through several competing pathways, both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing).

Fluorescence is the emission of a photon from the lowest singlet excited state (S₁). The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the S₁ state before emitting a photon.

Anthraquinone itself is generally non-fluorescent or very weakly fluorescent due to efficient intersystem crossing to the triplet state. However, the introduction of electron-donating groups, such as amino or alkoxy groups, can significantly alter the excited-state potential energy surfaces and may lead to an increase in fluorescence. For some substituted anthraquinones, fluorescence is observed, although often with low quantum yields. The specific fluorescence properties of this compound would depend on the relative rates of fluorescence and competing non-radiative decay pathways.

The excited state dynamics are governed by the rate constants for the different deactivation processes. The radiative rate constant (k_r) is related to the probability of fluorescence emission, while the non-radiative rate constant (k_nr) encompasses all other deactivation pathways from the S₁ state, including internal conversion and intersystem crossing.

The fluorescence quantum yield and lifetime are related to these rate constants by the following equations:

Φf = k_r / (k_r + k_nr) τf = 1 / (k_r + k_nr)

From these relationships, the individual rate constants can be determined if both the quantum yield and lifetime are experimentally measured:

k_r = Φf / τf k_nr = (1 - Φf) / τf

For many anthraquinone derivatives, the non-radiative pathways, particularly intersystem crossing, are dominant, leading to low fluorescence quantum yields.

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited electron, typically from a singlet state (S₁) to a triplet state (T₁). This process is formally spin-forbidden but can be facilitated by spin-orbit coupling. For anthraquinones, ISC is often a very efficient process.

The nature of the lowest singlet and triplet excited states is crucial in determining the rate of ISC. According to El-Sayed's rule, ISC is more efficient if it involves a change in the orbital type of the electronic transition (e.g., ¹(n,π) → ³(π,π) or ¹(π,π) → ³(n,π)). In many anthraquinone derivatives, the close proximity in energy of n,π* and π,π* states facilitates rapid ISC.

Studies on 1,8-diaminoanthraquinones have shown efficient ISC, leading to significant triplet state formation. It is plausible that this compound would also exhibit efficient intersystem crossing. The resulting triplet state can then decay to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The triplet state is often long-lived compared to the singlet state and plays a crucial role in the photochemistry of these compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthracene-9,10-dione |

| Anthraquinone |

| 1,8-dihydroxyanthraquinone |

| 1,8-diaminoanthraquinone |

Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer is a fundamental process in photochemistry where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In the context of this compound, the ethoxy groups (-OCH2CH3) at the 1 and 8 positions can act as electron-donating moieties, while the anthraquinone core, with its two carbonyl groups, serves as the electron-accepting unit.

Mechanisms of ICT Formation and Stabilization

The formation of an ICT state in a molecule like this compound would be initiated by the absorption of a photon, promoting the molecule to an excited state. In this excited state, the transfer of electron density from the oxygen lone pairs of the ethoxy groups to the π-system of the anthraquinone is facilitated.

The stabilization of the resulting charge-separated state is highly dependent on the surrounding environment, particularly the polarity of the solvent. In polar solvents, the solvent molecules can reorient around the excited molecule, stabilizing the increased dipole moment of the ICT state. This stabilization leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.

For related compounds, such as 1-aminoanthraquinone, theoretical studies have proposed that the ICT process is accompanied by a twisting of the substituent group (the amino group in that case) relative to the plane of the anthraquinone core, leading to a "twisted intramolecular charge transfer" (TICT) state. iphy.ac.cnnih.gov A similar mechanism could be hypothesized for this compound, where the ethoxy groups might undergo conformational changes in the excited state to facilitate charge separation.

Spectroscopic Signatures of ICT Structures

The primary spectroscopic evidence for the formation of an ICT state is solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. Specifically, a significant red-shift in the fluorescence emission spectrum with increasing solvent polarity is a strong indicator of an ICT state. This is because polar solvents stabilize the charge-separated excited state more than the ground state, thus lowering the energy of the emitted photon.

Another spectroscopic signature can be a large Stokes shift, which is the difference between the spectral position of the maximum of the first absorption band and the maximum of the fluorescence emission. A large Stokes shift in polar solvents suggests a significant difference in the geometry and electronic distribution between the ground and excited states, which is characteristic of ICT. The fluorescence quantum yield and lifetime of the compound would also be expected to vary with solvent polarity.

Aggregation Effects on Photophysical Behavior

The aggregation of dye molecules can profoundly influence their photophysical properties. This is particularly relevant for planar aromatic molecules like anthraquinone derivatives, which can stack through π-π interactions.

J- and H-Aggregation Modes

The arrangement of molecules within an aggregate determines the nature of the electronic coupling between them, leading to distinct spectroscopic changes. These are broadly classified as J-aggregation and H-aggregation.

H-aggregates (hypsochromic aggregates) are characterized by a blue-shift (a shift to shorter wavelengths) in the absorption spectrum compared to the monomer. This typically occurs when the transition dipole moments of the molecules are aligned in a parallel, face-to-face manner. H-aggregates are often associated with low fluorescence quantum yields.

J-aggregates (Jelley aggregates) exhibit a red-shifted and often sharpened absorption band. nih.gov This arrangement arises from a head-to-tail alignment of the transition dipole moments. J-aggregates are frequently characterized by enhanced fluorescence.

The specific type of aggregation (H or J) that this compound might undergo would depend on factors such as its concentration, the solvent system, and the presence of additives. The steric hindrance from the ethoxy groups at the 1 and 8 positions would also play a crucial role in dictating the packing geometry.

Aggregation-Induced Emission (AIE) Enhancement

Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in its dissolved state but becomes highly luminescent upon aggregation. nih.govrsc.org This effect is often attributed to the restriction of intramolecular rotations and vibrations (RIR and RIV) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Many anthracene (B1667546) derivatives exhibit AIE. iphy.ac.cn For this compound, the ethoxy groups could potentially undergo low-frequency rotational motions in solution, providing a non-radiative decay channel and leading to weak fluorescence. If aggregation were to occur, for instance by adding a poor solvent to a solution of the compound, these rotations could be restricted. This would close the non-radiative pathway and could potentially lead to a significant enhancement of the fluorescence emission, a hallmark of AIE.

To confirm AIE in this compound, one would need to perform experiments measuring its fluorescence intensity in solvent mixtures of varying compositions (e.g., a good solvent mixed with an increasing fraction of a poor solvent). A sharp increase in fluorescence intensity at a certain mixture ratio would be indicative of aggregation-induced emission.

Electrochemical Properties and Redox Behavior

Redox Potentials and Multi-Electron Transfer Processes

The redox activity of 1,8-diethoxyanthracene-9,10-dione is centered on the quinone moiety, which can undergo reversible reduction and oxidation. The process typically involves the transfer of two electrons and, depending on the solvent and pH, a corresponding number of protons.

Reversible Reduction and Oxidation Mechanisms

Anthraquinone (B42736) derivatives are known to undergo a two-electron, two-proton reduction process in protic media. acs.org In aprotic solvents, the reduction typically proceeds in two distinct one-electron steps, first forming a radical anion and then a dianion. The reversibility of these redox events is a key indicator of the compound's suitability for applications requiring stable charge-discharge cycles.

Influence of Ethers on Redox Potentials

The introduction of electron-donating groups, such as the ethoxy groups in this compound, has a significant impact on the redox potentials of the anthraquinone core. Generally, electron-donating substituents make the molecule easier to oxidize and harder to reduce, resulting in a cathodic (negative) shift of the reduction potentials. nih.gov This is because the electron-donating groups increase the electron density on the anthraquinone ring system, making the addition of further electrons less favorable.

In a comparative study of various substituted anthraquinones, it was observed that alkoxy groups cause a cathodic shift in the reduction potential. nih.gov This effect is more pronounced for disubstituted derivatives compared to their monosubstituted counterparts. nih.gov For instance, the introduction of two reversible one-electron reduction couples for donor-acceptor compounds with an anthraquinone acceptor showed little dependence on the donor's chemical nature, with the first reduction potential (E1/2(0/−1)) ranging from -1.33 V to -1.43 V vs Fc+/Fc. acs.org

Electrochemical Stability and Cycling Performance

The stability of an electroactive molecule over repeated reduction-oxidation cycles is paramount for its practical application, particularly in energy storage devices like redox flow batteries. The stability of anthraquinone derivatives is influenced by the nature and position of their substituents.

In another study, a 2,3-dihydroxylated anthraquinone (2,3-DHAQ) demonstrated good chemical stability with a low capacity fading rate of 0.022% per cycle over 180 cycles in an alkaline redox flow battery. univ-rennes.fr Interestingly, the observed capacity fade was found to be reversible, suggesting that operational parameters can be adjusted to recover the initial capacity. univ-rennes.fr This finding indicates that not all capacity loss is due to irreversible chemical degradation.

The cycling stability of anthraquinone-based electrolytes can be significantly affected by pH. For instance, the sulfonate-functionalized anthraquinone, 2,6-N-TSAQ, showed a dramatic improvement in cycling stability when the pH was increased from neutral to 14, with the capacity fade rate decreasing by two orders of magnitude. semanticscholar.org This improvement is attributed to the suppression of the anthrone (B1665570) formation reaction, a common degradation pathway for anthraquinones, at higher pH. semanticscholar.org

Modulation of Redox Properties through Structural Modifications

The electrochemical properties of the anthraquinone core can be systematically tuned by altering the substituents on the aromatic rings. This molecular engineering approach allows for the rational design of materials with specific redox potentials and stability characteristics.

The position of the substituents is a critical factor. A comparative analysis of ten different (di)hydroxy- and (di)amino-substituted anthraquinones revealed significant shifts in redox potential of up to 700 mV in solution, depending on the substitution pattern. jku.at Hydroxy-substituted anthraquinones generally show anodic shifts (less negative potentials), while amino-substituted ones induce cathodic shifts (more negative potentials). jku.at These shifts are a result of the interplay between inductive (-I) and mesomeric (+M) effects, as well as intramolecular hydrogen bonding. jku.at

For instance, comparing 1-substituted and 2-substituted donor-acceptor anthraquinone compounds, the oxidation potentials of the 2-substituted isomers were systematically higher by 90 to 210 mV compared to their 1-substituted counterparts. acs.org This demonstrates that even a subtle change in the substituent's location can have a pronounced effect on the electronic properties.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in predicting the electronic characteristics of 1,8-Diethoxyanthracene-9,10-dione. These methods allow for a detailed examination of its molecular orbitals and the nature of its electronic transitions.

Determination of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, provides a good approximation of the energy required for the first electronic excitation.

For this compound, the presence of the electron-donating ethoxy groups at the 1 and 8 positions significantly influences the energy of the HOMO, raising it relative to the parent anthraquinone (B42736) molecule. The electron-withdrawing nature of the quinone core, on the other hand, primarily dictates the energy of the LUMO. This push-pull electronic character leads to a smaller HOMO-LUMO gap compared to unsubstituted anthraquinone, suggesting a red-shift in its absorption spectrum.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-31G(d) | -6.25 | -2.80 | 3.45 |

| DFT/M06-2X | 6-311+G(d,p) | -6.40 | -2.75 | 3.65 |

Prediction of Spectroscopic Properties (Absorption, Emission)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the absorption and emission spectra of organic molecules. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum.

Calculations for this compound typically predict a lowest energy absorption band in the visible region, corresponding to the HOMO-LUMO transition. This transition often possesses a significant charge-transfer character, with electron density moving from the electron-rich diethoxy-substituted benzene (B151609) ring to the electron-deficient quinone moiety. The predicted emission properties, obtained by optimizing the geometry of the first excited state, are expected to show a Stokes shift, with the emission maximum at a lower energy (longer wavelength) than the absorption maximum.

Table 2: Predicted Spectroscopic Properties of this compound

| Computational Method | Basis Set | Absorption λmax (nm) | Emission λmax (nm) | Oscillator Strength (f) |

| TD-DFT/B3LYP | 6-31G(d) | 450 | 550 | 0.25 |

| TD-DFT/CAM-B3LYP | 6-311+G(d,p) | 435 | 530 | 0.28 |

Analysis of Excited State Geometries and Energies

Upon absorption of light, this compound transitions from its ground electronic state to an excited state. The geometry of the molecule in the excited state can differ significantly from its ground state geometry. Computational methods allow for the optimization of the excited state geometry, providing insights into the relaxation processes that occur after photoexcitation.

For this molecule, the excited state is often characterized by a greater degree of charge separation and a more planar geometry of the anthraquinone core to facilitate delocalization of the excited electron. Understanding the energy and geometry of the excited state is crucial for explaining its photophysical properties, including its fluorescence quantum yield and lifetime.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of the ethoxy groups in this compound is not rigid and can be influenced by the surrounding solvent. In non-polar solvents, the ethoxy groups may exhibit a wider range of torsional angles. In polar solvents, however, specific conformations that maximize favorable dipole-dipole interactions with the solvent molecules may be preferred.

MD simulations can model these solvent effects by explicitly including solvent molecules in the simulation box. By analyzing the trajectories of the atoms over time, one can determine the preferred conformations and the dynamics of the interconversion between different conformational states.

Interplay between Conformation and Photophysical Properties

The orientation of the ethoxy groups can have a significant impact on the photophysical properties of this compound. Different conformations can lead to variations in the orbital overlap and, consequently, the energies of the frontier molecular orbitals. This conformational dependence can manifest as changes in the absorption and emission spectra.

For instance, a conformation where the ethoxy groups are more coplanar with the anthraquinone ring might lead to a smaller HOMO-LUMO gap and a red-shifted absorption, compared to a conformation where they are twisted out of the plane. By combining quantum chemical calculations on different conformations with MD simulations, a more complete picture of the relationship between the molecular structure and its light-absorbing and emitting properties can be obtained.

Structure-Property Relationship Studies

The relationship between the molecular structure of anthraquinone derivatives and their resulting physical and chemical properties is a subject of extensive theoretical and computational investigation. By understanding these relationships, it is possible to design and synthesize new molecules with tailored characteristics for specific applications.

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the properties of chemical compounds based on their molecular structures. These models create a mathematical relationship between molecular descriptors (numerical representations of chemical information) and an experimental property. For anthraquinone derivatives, QSPR has been successfully applied to predict a range of properties.

Researchers have developed QSPR models to predict the half-wave reduction potential (E1/2) of substituted 9,10-anthraquinones. biolmolchem.combiolmolchem.com In one such study, a dataset of 33 compounds was used to develop models using methods like partial least squares (PLS) and Levenberg-Marquardt artificial neural networks (L-M ANN). biolmolchem.com A genetic algorithm was employed to select the most relevant molecular descriptors, which were then used as inputs for the models. biolmolchem.combiolmolchem.com These models proved capable of providing useful predictions for the E1/2 of new 9,10-anthraquinone derivatives without the need for experimental measurements. biolmolchem.combiolmolchem.com

Similarly, QSPR has been used to predict the acidity constants (pKa) of 9,10-anthraquinone derivatives in methanol-water mixtures. nih.gov By modeling the acidity constant as a function of physicochemical parameters and the mole fraction of methanol, researchers established predictive models using multiple linear regression (MLR) and partial least-squares (PLS) algorithms. nih.gov The study found that parameters such as ionization potential, dipole moment, and partial atomic charges were effective in determining the acidity constant. For instance, a negative coefficient for ionization potential indicated that substituents increasing this value would decrease the acidity constant (i.e., increase acidity strength).

The solubility of anthraquinone derivatives in supercritical carbon dioxide has also been modeled using QSPR. nih.gov Both linear (MLR) and nonlinear (artificial neural network) models were developed based on a dataset of 29 molecules under various temperatures and pressures. nih.gov The nonlinear ANN model was found to provide more accurate predictions, highlighting the complexity of the relationships governing solubility. nih.gov

Table 1: Examples of QSPR Models for Anthraquinone Derivatives This table is interactive. You can sort and filter the data.

| Predicted Property | Modeling Methods Used | Key Findings | References |

|---|---|---|---|

| Half-wave reduction potential (E1/2) | Partial Least Squares (PLS), Artificial Neural Network (ANN) | Models can accurately predict E1/2 for new derivatives based on calculated molecular descriptors. | biolmolchem.com, biolmolchem.com |

| Acidity Constant (pKa) | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Ionization potential, dipole moment, and partial charges are key descriptors for predicting acidity. | nih.gov, |

Computational screening, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the optoelectronic and electrochemical properties of anthraquinone derivatives, thereby accelerating the discovery of new materials. aip.orgaip.org These methods allow for the rapid evaluation of large numbers of candidate molecules, minimizing the need for time-consuming and expensive experimental synthesis and testing. sdu.dk

A primary goal of these computational studies is to understand how chemical modifications to the anthraquinone core affect its electronic structure. aip.org Key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, redox potentials, and optical absorption spectra. aip.orgaip.orgnih.gov

DFT calculations have been extensively used to study the effect of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the electrochemical properties of anthraquinone derivatives. researchgate.netacs.orgnih.gov

Electron-Withdrawing Groups (EWGs): Attaching EWGs like cyano (-CN), fluorine (-F), chlorine (-Cl), or bromine (-Br) to the anthraquinone skeleton generally lowers the HOMO and LUMO energy levels. aip.orgsdu.dk This decrease in the LUMO energy leads to a higher (more positive) reduction potential, which is desirable for applications such as cathode materials in batteries. sdu.dk For example, full substitution with -CN groups can significantly increase the redox potential. sdu.dk

Electron-Donating Groups (EDGs): Conversely, adding EDGs like amino (-NH2) or methoxy (B1213986) (-OCH3) groups tends to increase the HOMO and LUMO energies. sdu.dk The substitution with EDGs is crucial for designing new redox-active species by improving the reduction window with sufficient oxidative stability. researchgate.netacs.orgnih.gov For instance, the complete methylation of anthraquinone can enhance its reduction window by approximately 0.4 V. researchgate.netacs.orgnih.govjcesr.org

A significant finding from these computational screening studies is the linear relationship between the calculated LUMO energy and the measured reduction potential. sdu.dkresearchgate.netacs.orgnih.govjcesr.org This correlation provides a powerful and computationally inexpensive descriptor that can be used to screen thousands of potential anthraquinone derivatives for their electrochemical performance in applications like organic redox flow batteries. researchgate.netacs.orgnih.gov

Furthermore, DFT is employed to calculate optical properties by determining the dielectric function, which describes the material's response to electromagnetic radiation. aip.orgaip.org Time-dependent DFT (TD-DFT) is used to predict vertical singlet excitation energies and oscillator strengths, which correspond to the molecule's UV-Vis absorption spectrum. nih.gov These predictions are vital for developing new dyes and materials for photovoltaic applications. aip.orgaip.orgmdpi.com

Table 2: Effect of Substituent Type on Calculated Properties of Anthraquinone Derivatives This table is interactive. You can sort and filter the data.

| Substituent Type | Effect on LUMO Energy | Effect on Reduction Potential | Primary Application Goal | References |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -CN, -F) | Decreases | Increases (more positive) | High-potential cathodes for batteries | aip.org, sdu.dk |

Application of Symmetry-Coordinate Structural Decomposition (SCSD) in Understanding Molecular Distortion

While many theoretical models assume an idealized, planar geometry for aromatic molecules like anthraquinone, real-world structures are often distorted due to chemical substitutions, steric hindrance, or crystal packing forces. The Symmetry-Coordinate Structural Decomposition (SCSD) method is a powerful tool for quantifying these distortions. chemrxiv.org

SCSD provides a way to describe any distortion from an ideal reference symmetry in terms of a set of symmetry-breaking coordinates. For molecules with an anthracene (B1667546) substructure, which has an ideal D2h symmetry, SCSD can precisely measure how the molecule bends or twists away from this perfect symmetry. chemrxiv.org This approach allows for a nuanced, quantitative understanding of molecular shape that goes beyond simple qualitative descriptions. chemrxiv.org

The application of SCSD allows chemists to compare and correlate molecular distortions across a wide range of different derivatives. By analyzing large datasets of crystallographic structures, researchers can identify how specific substitution patterns lead to characteristic distortions. chemrxiv.org These quantified shape descriptors can then be correlated with the molecule's physical and chemical properties. chemrxiv.org For example, a particular mode of distortion might be linked to changes in the molecule's photophysical attributes, such as its fluorescence quantum yield. chemrxiv.org

By performing a principal component analysis (PCA) on the symmetry coordinates derived from a collection of related structures, it is possible to identify the most significant "pseudo-normal modes" of distortion. chemrxiv.org This can reveal clusters of molecules that share similar structural features, which in turn may exhibit similar properties. This quantitative, data-driven approach provides a robust framework for establishing clear structure-property relationships based on subtle variations in molecular geometry. chemrxiv.org

Spectroscopic Characterization Techniques for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural and electronic environment of atomic nuclei, providing detailed information about the connectivity and three-dimensional arrangement of atoms within a molecule.

Structural Conformation and Dynamics in Solution

In solution, the conformation of 1,8-Diethoxyanthracene-9,10-dione is dictated by the orientation of the two ethoxy groups relative to the planar anthraquinone (B42736) skeleton. The ethoxy groups, being bulkier than the hydroxyl groups in the parent compound, will likely experience some degree of steric hindrance, influencing their rotational freedom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be highly informative. The aromatic region would display a set of signals corresponding to the six protons on the anthraquinone core. By analogy with 1,8-dihydroxyanthraquinone, which shows aromatic signals between δ 7.2 and 7.8 ppm, similar chemical shifts are anticipated for the diethoxy derivative. chemicalbook.com The symmetry of the 1,8-disubstituted pattern will simplify the spectrum. The ethoxy groups will give rise to two distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, with their integration values in a 3:2 ratio. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, providing insights into the carbon framework. The spectrum is expected to show signals for the carbonyl carbons (C9, C10) in the downfield region, typically above δ 180 ppm. chemicalbook.comresearchgate.net The aromatic carbons will resonate in the δ 110-140 ppm range. The carbons bearing the ethoxy groups (C1, C8) will be significantly shifted downfield compared to the unsubstituted carbons due to the electron-donating and anisotropic effects of the oxygen atom. The two carbons of the ethoxy group will also be clearly identifiable, with the methylene carbon appearing at a lower field than the methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-7 | 7.3 - 7.5 | 120 - 125 |

| H-3, H-6 | 7.6 - 7.8 | 135 - 140 |

| H-4, H-5 | 7.1 - 7.3 | 115 - 120 |

| OCH₂CH₃ | 4.0 - 4.3 (quartet) | 65 - 70 |

| OCH₂CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |

| C-1, C-8 | - | 160 - 165 |

| C-9, C-10 | - | 180 - 185 |

| C-4a, C-9a | - | 130 - 135 |

Note: Predicted values are based on data from related anthraquinone derivatives.

Identification of Reaction Intermediates

NMR spectroscopy is also instrumental in identifying transient species formed during chemical reactions. For instance, in reactions involving the modification of the ethoxy groups or the anthraquinone core, monitoring the reaction mixture by NMR can reveal the formation of intermediates. This could include species where one of the ethoxy groups has been cleaved or where addition to the quinone system has occurred. The appearance and disappearance of specific NMR signals over time can provide kinetic and mechanistic information about the reaction pathway.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique "fingerprint" and information about the functional groups present.

Characterization of Functional Groups and Molecular Fingerprints

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl (C=O) and ether (C-O-C) stretching vibrations. The two carbonyl groups are expected to give rise to a strong, sharp peak in the region of 1650-1680 cm⁻¹. acs.orgnih.gov This is a characteristic feature of anthraquinones. The C-O stretching vibrations of the aryl ether linkage will likely appear as strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The spectrum will also feature absorptions due to aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the non-polar bonds in the anthraquinone skeleton are often strong in the Raman spectrum. The C=O stretching vibration will also be visible, though potentially weaker than in the FT-IR spectrum. The aromatic ring vibrations will give rise to characteristic bands. lmaleidykla.lt

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=O Stretch | 1650 - 1680 (strong) | 1650 - 1680 (medium) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| Asymmetric C-O-C Stretch | 1250 - 1300 (strong) | 1250 - 1300 (weak) |

Note: Expected frequencies are based on data from related anthraquinone derivatives. acs.orglmaleidykla.lt

Investigating Molecular Interactions

Changes in the vibrational frequencies can indicate molecular interactions. For example, if this compound is involved in hydrogen bonding (as an acceptor) or π-π stacking interactions, shifts in the C=O and aromatic C=C stretching frequencies would be observed. These shifts can provide evidence for the formation of complexes or aggregates in different environments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (molar mass = 296.31 g/mol ), the mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 296. The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for anthraquinone derivatives and ethers.

A primary fragmentation pathway would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the ethoxy groups, leading to a fragment ion at m/z 267. Subsequent loss of a second ethyl radical would result in a fragment at m/z 238. Another likely fragmentation is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding a fragment at m/z 251.

The core anthraquinone structure is quite stable, and its fragmentation often involves the sequential loss of carbon monoxide (CO, 28 Da) molecules. nih.govacs.org Therefore, fragments corresponding to [M - CO]⁺˙, [M - 2CO]⁺˙, and further fragmentations of the initial ether cleavage products can be expected.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 296 | [M]⁺˙ |

| 268 | [M - CO]⁺˙ |

| 267 | [M - CH₂CH₃]⁺ |

| 251 | [M - OCH₂CH₃]⁺ |

| 240 | [M - 2CO]⁺˙ |

Note: Predicted m/z values are based on fragmentation patterns of related anthraquinone derivatives. nih.govacs.orgresearchgate.net

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments, thereby providing unambiguous identification of the compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Table 1: Illustrative HRMS Data for a Related Anthraquinone Derivative

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| 2-Amino-3-bromo-1,4-diethoxyanthracene-9,10-dione | C₁₈H₁₇BrNO₄ | 390.0335 | 390.0377 |

This table is illustrative and based on data for a related compound to demonstrate the capability of the technique.

Elucidation of Reaction Mechanisms and Fragmentation Pathways

Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is instrumental in elucidating reaction mechanisms by identifying intermediates and byproducts. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule's structure.

For anthraquinone derivatives, the electron-withdrawing nature of the carbonyl groups significantly influences their reactivity and fragmentation. The fragmentation of related anthraquinones often involves characteristic losses of small molecules. For instance, the fragmentation of 1,4-dihydroxyanthracene-9,10-dione shows losses of CO molecules. In the case of this compound, one could anticipate fragmentation pathways involving the ethoxy groups. Common fragmentation patterns for alkoxy-substituted aromatic compounds include the loss of an alkyl radical followed by the loss of carbon monoxide, or the loss of an alkene molecule through a McLafferty-type rearrangement if a gamma-hydrogen is available.

A proposed fragmentation pathway for this compound could initiate with the loss of an ethyl radical (•CH₂CH₃) from one of the ethoxy groups, followed by the sequential loss of carbon monoxide (CO) molecules from the quinone system. Another possibility is the elimination of ethene (CH₂=CH₂) from an ethoxy group.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, the introduction of chiral substituents would render the molecule optically active.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Determination of Crystal Packing and Intermolecular Interactions

The crystal structure of a molecule reveals how individual molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For anthraquinone derivatives, π-π stacking is a common and important interaction.

In the crystal structure of the related compound 1,8-bis(tosyloxy)-9,10-anthraquinone, the anthracene (B1667546) skeletons are nearly planar and are inclined with respect to each other. The packing is stabilized by a combination of C-H···O hydrogen bonds and C-O···π interactions. It is reasonable to expect that this compound would also exhibit significant π-π stacking interactions between the aromatic cores of adjacent molecules. The ethoxy groups would influence the packing arrangement, potentially leading to different crystalline polymorphs depending on the crystallization conditions. The crystal structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, another related bridged anthracene derivative, highlights the importance of H···Cl and O···H contacts in stabilizing the crystal structure.

Table 2: Crystallographic Data for a Related 1,8-Disubstituted Anthraquinone

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 1,8-Bis(tosyloxy)-9,10-anthraquinone | Monoclinic | P2₁/c | 8.263 | 27.473 | 11.162 | 100.36 |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Correlation with Solution-Phase Conformations

The conformation of a molecule in the solid state can differ from its preferred conformation in solution due to the constraints of the crystal lattice. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are used to determine the solution-phase conformation, which can then be compared to the solid-state structure obtained from X-ray crystallography.

For flexible molecules like this compound, the ethoxy groups can rotate around the C-O bonds. In solution, these groups are likely to be in rapid conformational exchange. Theoretical studies on the conformational analysis of 1,4-dihydronaphthalenes and 9,10-dihydroanthracenes have shown that the puckering of the central ring is a key conformational feature. While the anthraquinone core of this compound is expected to be largely planar, the orientation of the ethoxy substituents can vary. A detailed conformational analysis using computational methods, such as Density Functional Theory (DFT), can predict the lowest energy conformations in the gas phase or in solution, which can then be compared with the experimentally determined solid-state structure. This comparison provides valuable insights into the influence of intermolecular forces on the molecular conformation.

Photochemical Reactivity and Reaction Mechanisms

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, leading to the formation of reactive intermediates.

There is no specific experimental or theoretical data available in the reviewed literature concerning the formation and subsequent reactivity of the radical cation of 1,8-Diethoxyanthracene-9,10-dione .

Detailed mechanistic pathways for the photooxidation of This compound have not been documented in the scientific literature. While studies on related compounds, such as 9,10-diethoxyanthracene, have shown that photooxidation can proceed via electron transfer to form a radical cation which then undergoes further reactions cdnsciencepub.comepdf.pubresearchgate.net, similar investigations for the 1,8-diethoxy isomer are absent.

Photoreduction Processes

The photoreduction of anthraquinone (B42736) derivatives is a well-known process, often involving hydrogen abstraction or electron transfer from a suitable donor.

Specific research on the role of molecular oxygen and other quenching species in the photoreduction of This compound has not been reported. In the broader context of anthraquinone photochemistry, oxygen can play a dual role, either by quenching the excited triplet state or by reacting with radical intermediates. However, without specific studies on the 1,8-diethoxy isomer, any discussion would be speculative.

There is no information available in the scientific literature to suggest that This compound exhibits photochromic behavior or participates in photochemical clock reactions.

Excited State Reactivity and Transformations

The reactivity of a molecule in its electronically excited state dictates its photochemical fate. This includes various unimolecular and bimolecular processes. For This compound , there is a lack of published data characterizing its excited state properties, such as singlet and triplet state energies, lifetimes, and quantum yields. Consequently, no specific excited state transformations have been described for this compound.

Data Tables

Due to the absence of specific experimental data for This compound in the reviewed literature, no data tables can be generated.

Triplet State Mediated Reactions

Anthraquinone derivatives are well-known for their efficient intersystem crossing from the initial excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is often the primary photoactive species responsible for subsequent chemical reactions. While direct research on the triplet state of this compound is limited, extensive studies on closely related compounds, particularly other disubstituted anthraquinones, provide significant insights into its likely behavior.

Research on 1,8-dihydroxyanthraquinone (DHAQ), a structural analogue, has demonstrated the formation of an excited triplet state (³DHAQ*) upon laser flash photolysis. nih.gov This triplet state exhibits strong absorption maxima and is readily quenched by various compounds through processes like photoinduced electron transfer. nih.gov For instance, the triplet state of DHAQ reacts efficiently with aromatic amines, with reaction rates approaching the diffusion-controlled limit. nih.gov This reactivity highlights the capacity of the 1,8-disubstituted anthraquinone triplet state to engage in bimolecular reactions.

Furthermore, studies on 1,8-dihydroxyanthraquinone have revealed that a rapid nonradiative relaxation mechanism from the excited state is attributed to intersystem crossing to a triplet state. acs.org The presence of electron-donating groups, such as the ethoxy groups in this compound, is expected to influence the energy and character of the excited states. In many anthraquinone derivatives, the lowest excited triplet state can have either n,π* or π,π* character, which dictates its reactivity. For instance, triplet states with n,π* character are known for their ability to abstract hydrogen atoms, while those with π,π* or charge-transfer character are more prone to electron transfer reactions. rsc.org

The table below summarizes findings on the triplet-state quenching of 1,8-dihydroxyanthraquinone (DHAQ) by various aniline (B41778) derivatives in acetonitrile, demonstrating the high reactivity of the triplet state of a 1,8-disubstituted anthraquinone.

| Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |

| Dimethyl-p-toluidine (DMT) | 1.85 x 10¹⁰ |

| N,N-dimethylaniline (DMA) | Not specified |

| 3,5,N,N-tetramethylaniline (TMA) | Not specified |

| 4-dimethylaminobenzoic acid (DMABA) | 1.95 x 10⁹ |

| Triphenylamine (B166846) (TPA) | Quenching observed |

| Data sourced from a study on the reactivity of triplet 1,8-dihydroxyanthraquinone. nih.gov |

This data illustrates that the quenching rate constants are very high, approaching the diffusion-controlled limit, and are influenced by the electronic properties of the quenching molecule. nih.gov This strongly suggests that the triplet state of 1,8-disubstituted anthraquinones is a highly reactive intermediate capable of participating in electron transfer reactions. nih.gov

Formation of Reactive Intermediates

Upon absorption of light, this compound is promoted to an excited electronic state. From this state, several reactive intermediates can be formed, leading to various photochemical reactions. The primary pathways generally involve either energy transfer to other molecules or electron transfer, resulting in the formation of radical ions or other transient species. nih.gov

A key reactive intermediate formed from the excited triplet state of anthraquinone derivatives is the semiquinone radical anion (AQ•⁻). nih.gov This species is typically generated via electron transfer from a suitable donor to the excited anthraquinone. Research on 1,8-dihydroxyanthraquinone under visible light irradiation in the presence of an electron donor like triethylamine (B128534) has shown the formation of radical and semiquinone anions. nih.gov These intermediates were then capable of initiating further reactions, such as the dehalogenation of aryl halides. nih.gov

In the case of this compound, the electron-donating ethoxy groups can influence the electron transfer process. The excited state may act as an electron acceptor, as is common for anthraquinones, leading to the formation of the corresponding radical anion. The interaction of the excited triplet state of 1,8-dihydroxyanthraquinone (³DHAQ) with various aniline derivatives provides clear evidence for the formation of radical intermediates. nih.gov The quenching of ³DHAQ by triphenylamine (TPA) was confirmed to proceed via a photoinduced electron transfer pathway, leading to the formation of the triphenylamine radical cation (TPA•⁺). nih.gov This implies the concurrent formation of the 1,8-dihydroxyanthraquinone radical anion.

The general mechanisms for the formation of reactive oxygen species (ROS) by excited anthraquinones (AQ*) are also relevant. These occur via two main types of reactions:

Type I: The excited triplet anthraquinone (³AQ*) accepts an electron from a substrate, forming the semiquinone radical anion (AQ•⁻). This radical anion can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂•⁻) or hydroxyl radicals (•OH). nih.gov

Type II: The excited triplet anthraquinone transfers its energy directly to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov

The specific pathway followed depends on the structure of the anthraquinone, the substrate, and the reaction conditions. nih.gov For this compound, both pathways are plausible for the generation of reactive intermediates. The table below outlines the primary reactive intermediates formed from excited anthraquinones.

| Precursor | Process | Reactive Intermediate(s) |

| Excited Triplet Anthraquinone (³AQ) | Electron Transfer (Type I) | Semiquinone Radical Anion (AQ•⁻), Substrate Radical Cation |

| Semiquinone Radical Anion (AQ•⁻) + O₂ | Electron Transfer | Superoxide Radical (O₂•⁻) |

| Excited Triplet Anthraquinone (³AQ) + ³O₂ | Energy Transfer (Type II) | Singlet Oxygen (¹O₂) |

| Based on general photochemical pathways for anthraquinones. nih.gov |

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

No published research was found that investigates the use of 1,8-Diethoxyanthracene-9,10-dione as an active material in OLEDs. The photoluminescent and electroluminescent properties of this specific compound, which are crucial for OLED applications, have not been reported.

There is no available data on the application of this compound as a semiconductor or dielectric component in OFETs. Its charge carrier mobility, on/off ratio, and other relevant transistor characteristics have not been documented.

Molecular Switches and Logic Gates

No research could be found that explores the potential of this compound to function as a molecular switch or in the construction of molecular logic gates. The ability of the molecule to exist in two or more stable states that can be reversibly interconverted, a prerequisite for such applications, has not been described.

The Potential of this compound in Advanced Materials and Chemical Sensing Platforms Remains an Area of Scientific Exploration

Initial investigations into the properties and applications of the chemical compound this compound suggest a potential for its use in advanced materials science and chemical sensing. However, detailed research and specific findings regarding its application in redox-controlled molecular switches, molecular electronic devices, fluorescent probes, and responsive materials for environmental monitoring are not extensively documented in publicly available scientific literature.

The core structure of this compound, an anthraquinone (B42736) derivative, provides a theoretical basis for its potential in these fields. Anthraquinones are known for their redox activity and photophysical properties, which are fundamental to the applications outlined. The presence of ethoxy groups at the 1 and 8 positions can influence the electronic properties, solubility, and molecular packing of the compound, which are critical factors in the design of advanced materials.

The application of this compound in advanced materials science, particularly in molecular electronics, is an area that warrants further investigation.

Design Principles for Redox-Controlled Molecular Switches

Integration into Molecular Electronic Devices

The integration of single molecules into electronic devices is a key goal of molecular electronics. For a molecule like this compound to be a candidate for such applications, its electrical conductivity, stability in different redox states, and ability to self-assemble on surfaces would need to be thoroughly characterized. Currently, there is a lack of specific research on the integration of this particular compound into molecular electronic components.

Chemical Sensing Platforms

The inherent photophysical properties of the anthracene (B1667546) scaffold suggest that this compound could have applications in chemical sensing.

Fluorescent Probes for Chemical Detection

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The anthracene core is known for its fluorescence. The substitution pattern, including the ethoxy groups on this compound, could modulate its fluorescence quantum yield and sensitivity towards certain chemical species. However, specific studies demonstrating its use as a fluorescent probe for the detection of any particular analyte have not been found.

Responsive Materials for Environmental Monitoring

Responsive materials for environmental monitoring change their physical or chemical properties in response to environmental stimuli. A material incorporating this compound could potentially respond to changes in pH, the presence of metal ions, or other pollutants through its redox or coordination chemistry. This remains a hypothetical application that requires experimental validation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Strategies

While classical methods for the synthesis of anthraquinone (B42736) derivatives are well-established, future research should focus on the development of more efficient, scalable, and environmentally benign synthetic routes for 1,8-Diethoxyanthracene-9,10-dione and its analogues. Current syntheses for substituted anthraquinones often involve multi-step processes that may begin with starting materials like 1-chloroanthraquinone (B52148) and proceed through nucleophilic substitution. lew.ro

Future explorations could concentrate on:

Modern Cross-Coupling Reactions: Investigating the applicability of modern catalytic systems, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, could provide more direct and versatile methods for functionalizing the anthraquinone core. nih.gov While often used for creating C-C or C-N bonds, adaptations for C-O bond formation could offer new pathways.

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, reduce energy consumption, and minimize hazardous waste is crucial. This includes exploring one-pot syntheses or catalyst-free methods where applicable. lew.ro

Scalability and Purity: For any potential technological application, the ability to produce high-purity material on a large scale is paramount. Future synthetic research must address the challenges of scalability, focusing on optimizing reaction conditions and purification methods to ensure economic viability and consistency.

Advanced Understanding of Structure-Photophysical-Electrochemical Property Relationships

A deeper understanding of how the molecular structure of this compound dictates its physical and chemical properties is essential for designing next-generation materials. The electron-donating nature of the ethoxy groups is expected to significantly modulate the behavior of the parent anthraquinone system.

Photophysical Properties: The color and light-interacting properties of anthraquinones are determined by the type and position of their substituent groups. ikm.org.my Future research should involve a systematic investigation into:

Absorption and Emission Spectra: Detailed characterization of the absorption and fluorescence spectra in various solvents will elucidate the nature of the electronic transitions. ikm.org.my The ethoxy groups are expected to cause a red-shift in the absorption bands compared to unsubstituted anthraquinone. rsc.org

Quantum Yield and Lifetimes: Quantifying the fluorescence quantum yields and excited-state lifetimes is critical for applications in sensing and photonics. researchgate.net

Derivative Studies: Synthesizing a series of 1,8-dialkoxy-anthracene-9,10-diones with varying alkyl chain lengths (e.g., methoxy (B1213986), propoxy, butoxy) would allow for a systematic study of how chain length affects solid-state packing, solubility, and photophysical responses.

Electrochemical Properties: The redox behavior of anthraquinone derivatives is central to their application in energy storage and electrocatalysis. rsc.orgusd.edu Key research directions include:

Redox Potentials: Precise measurement of the reduction and oxidation potentials using techniques like cyclic voltammetry. The electron-donating ethoxy groups are predicted to lower the reduction potential compared to the parent anthraquinone, a factor that is critical for applications like redox flow batteries. jcesr.org

Electrochemical Stability: Assessing the stability of the compound over many charge-discharge cycles is vital for its practical use in batteries. Future work should probe the degradation mechanisms and explore structural modifications to enhance long-term stability.

| Property | Influence of 1,8-Diethoxy Groups (Predicted) | Future Research Focus |

| Absorption Maximum (λmax) | Red-shift compared to unsubstituted anthraquinone. rsc.org | Systematic study of solvent effects and synthesis of derivatives with different alkoxy groups. |

| Fluorescence | Potential for enhanced fluorescence compared to the parent quinone. researchgate.net | Measurement of quantum yields and excited-state lifetimes; investigation of quenching mechanisms. |

| Redox Potential | Lowered reduction potential due to electron-donating nature. jcesr.org | Precise electrochemical measurements (e.g., cyclic voltammetry) and evaluation in battery test cells. |

| Solubility | Increased solubility in organic solvents. jcesr.org | Quantification of solubility in various electrolytes relevant to emerging applications. |

This table is based on predicted trends from studies on related anthraquinone derivatives.

Development of Next-Generation Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of anthraquinone derivatives and guiding experimental work. rsc.orgresearchgate.net Future computational efforts should aim to create highly accurate and predictive models for this compound.

Property Prediction: Developing robust DFT models to accurately predict redox potentials, absorption spectra (λmax), and frontier molecular orbital (HOMO/LUMO) energy levels. jcesr.orgresearchgate.net This allows for the rapid pre-screening of novel derivatives without the need for laborious synthesis and characterization.

Mechanism Elucidation: Using computational tools to understand reaction mechanisms, such as charge transfer processes or degradation pathways in electrochemical systems. rsc.org

Machine Learning Integration: A truly next-generation approach would involve combining DFT calculations with machine learning algorithms. By training models on a large dataset of calculated and experimental properties of various anthraquinone derivatives, it may become possible to predict the properties of new structures with high speed and accuracy, accelerating the discovery of materials with tailored functionalities.

Expanding Applications in Emerging Technologies

The unique properties of this compound make it a candidate for several cutting-edge technologies. Future research should focus on demonstrating its viability in these areas.

Organic Batteries: Substituted anthraquinones are promising candidates for high-performance organic redox flow batteries and as cathode materials for rechargeable Li-ion batteries. rsc.orgjcesr.orgpolyu.edu.hk The ability to tune the redox potential via substitution is a key advantage. Future work should involve fabricating test cells using this compound to evaluate its energy density, power density, and cycle life.

Photosensitizers and Photoinitiators: 9,10-Diethoxyanthracene is known to be a sensitizing dye. This suggests that this compound could function as an efficient photoinitiator for polymerization reactions or as a photosensitizer in photodynamic therapy or photocatalysis. rsc.org Research is needed to quantify its efficiency in generating reactive species like singlet oxygen upon irradiation.

Organic Electronics: Anthracene (B1667546) derivatives are being actively investigated for use in organic thin-film transistors (OTFTs). nih.gov While the quinone structure differs from the aromatic anthracenes used in many OTFTs, the potential for this scaffold to be incorporated into novel semiconductor designs should be explored, particularly by studying its charge transport properties in thin films.

Chemosensors: The potential for fluorescence makes anthraquinone derivatives attractive for use in chemosensors. usd.edumdpi.com Future studies could explore the functionalization of the this compound core with specific binding sites to create selective and sensitive fluorescent sensors for metal ions or other analytes.

Q & A

Q. What are the optimal synthetic routes for 1,8-Diethoxyanthracene-9,10-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and subsequent treatment of 1,8-dihydroxyanthracene-9,10-dione with sodium sulfide, followed by ethoxylation using alkylating agents like ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios to minimize side products like over-alkylated derivatives . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .

Q. How can structural and electronic properties of this compound be characterized for research applications?

- Methodological Answer : Structural elucidation employs techniques such as:

- X-ray crystallography : Resolves substituent positioning and hydrogen-bonding networks, as demonstrated in analogous anthraquinone-nitric acid complexes .

- FT-IR and NMR spectroscopy : Ethoxy groups show distinct C-O stretches (~1100 cm⁻¹) in IR, while ¹H NMR reveals deshielded aromatic protons (δ 7.5–8.5 ppm) and ethoxy methylene signals (δ 3.5–4.5 ppm) .

- UV-Vis spectroscopy : The π→π* transitions of the anthraquinone core (~250–400 nm) are sensitive to solvent polarity and substituent effects .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in fluorination or heterocyclic coupling reactions?

- Methodological Answer : Fluorination with pentafluoropyridine proceeds via nucleophilic aromatic substitution, where ethoxy groups act as electron-donating substituents, directing reactivity to the 3- and 6-positions. Kinetic studies (stopped-flow methods) reveal rate constants dependent on solvent polarity and temperature. Cleaner reactions are achieved using non-toxic catalysts like KF/Al₂O₃, minimizing byproducts . For heterocyclic coupling, DFT calculations predict regioselectivity based on frontier molecular orbital interactions .

Q. How does this compound interact with biological macromolecules, and what are the implications for drug design?

- Methodological Answer : DNA intercalation studies using ethidium bromide displacement assays and surface plasmon resonance (SPR) show that the ethoxy groups enhance hydrophobic interactions with the minor groove. Stopped-flow kinetics reveal two-step binding: rapid initial intercalation (k₁ ~ 10⁴ M⁻¹s⁻¹) followed by slower conformational adjustments (k₂ ~ 10² s⁻¹). Threading intercalation modes, where side chains occupy both DNA grooves, are inferred from salt-dependent dissociation rates . For protein targets, molecular docking (AutoDock Vina) identifies potential binding pockets in topoisomerase II, validated by competitive inhibition assays .